molecular formula C12H11NO3S B14308673 Ethyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate CAS No. 113334-59-1

Ethyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B14308673
CAS No.: 113334-59-1
M. Wt: 249.29 g/mol
InChI Key: KBYKESPECLLDSL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxy-substituted benzene derivative reacts with the thiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrothiazoles and related compounds.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate
  • Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to distinct pharmacological profiles compared to its analogs.

Properties

113334-59-1

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-4-3-5-9(14)6-8/h3-7,14H,2H2,1H3

InChI Key

KBYKESPECLLDSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)O

Origin of Product

United States

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